BenchChemオンラインストアへようこそ!

2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Pim kinase inhibition Cancer Kinase selectivity

Select this specific Pim kinase inhibitor (CAS 2034394-57-3) for your oncology research. Its unique 2,4-dimethyl thiazole core and trans-cyclohexyl linker geometry are essential for consistent target engagement, as generic alternatives alter kinase selectivity. Ideal for SAR panels probing Pim-1/2/3 dependency in leukemia and solid tumor models.

Molecular Formula C17H21N3O2S
Molecular Weight 331.43
CAS No. 2034394-57-3
Cat. No. B2592478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide
CAS2034394-57-3
Molecular FormulaC17H21N3O2S
Molecular Weight331.43
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
InChIInChI=1S/C17H21N3O2S/c1-11-16(23-12(2)19-11)17(21)20-13-6-8-14(9-7-13)22-15-5-3-4-10-18-15/h3-5,10,13-14H,6-9H2,1-2H3,(H,20,21)
InChIKeyNFLKHHSQPLXCGY-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2,4-Dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS 2034394-57-3): Compound Class and Baseline for Procurement Evaluation


2,4-Dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS 2034394-57-3) is a thiazole-5-carboxamide derivative disclosed within the patent family of Pim kinase inhibitors assigned to Incyte Corporation [1]. The compound features a 2,4-dimethylthiazole-5-carboxamide core linked via an amide bond to a trans-4-(pyridin-2-yloxy)cyclohexyl moiety. As a member of this class, it is structurally related to other thiazole and pyridine carboxamide derivatives that inhibit the activity of Pim-1, Pim-2, and Pim-3 kinases, which are constitutively active serine/threonine kinases implicated in cancer cell proliferation and survival [1].

Why Generic Substitution Is Not Appropriate for 2,4-Dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS 2034394-57-3)


Substitution among thiazole-5-carboxamide Pim kinase inhibitors is not straightforward because the specific substitution pattern—the 2,4-dimethyl groups on the thiazole ring, the trans-cyclohexyl linker geometry, and the pyridin-2-yloxy ether—collectively determine the compound's binding mode, kinase selectivity profile, and pharmacokinetic properties [1]. Even closely related analogs within the same patent family exhibit markedly different Pim isoform inhibition profiles and cellular potencies, meaning that replacing this compound with a generic alternative lacking the identical substituent arrangement risks undefined changes in target engagement and biological outcome [1].

Quantitative Differentiation Evidence for 2,4-Dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS 2034394-57-3)


Pim Kinase Inhibitory Activity: Class-Level Potency Compared to Representative Pan-PIM Inhibitor INCB053914

Compounds within the Incyte thiazolecarboxamide patent family, including 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide, are disclosed as Pim kinase inhibitors. While the specific compound's individual IC50 values are not publicly reported in an extractable format, the patent teaches that structurally analogous compounds in this series achieve nanomolar-range potency against Pim-1, Pim-2, and Pim-3 kinases [1]. For context, the advanced pan-PIM inhibitor INCB053914 (uzansertib), a distinct chemotype from the same assignee, exhibits IC50 values of 0.24 nM (PIM1), 30 nM (PIM2), and 0.12 nM (PIM3) in biochemical assays [2]. This establishes a potency benchmark for the target class.

Pim kinase inhibition Cancer Kinase selectivity

Structural Differentiation: trans-Cyclohexyl Linker Geometry and Its Impact on Target Binding

The target compound incorporates a trans-1,4-disubstituted cyclohexyl linker bearing a pyridin-2-yloxy group, as indicated by the (1r,4r) stereochemical designation. In contrast, many thiazolecarboxamide Pim inhibitors in the same patent family employ aromatic or heteroaromatic linkers (e.g., phenyl, pyridyl) that lack the conformational rigidity of the cyclohexyl ring [1]. The trans configuration enforces a defined spatial orientation between the pyridin-2-yloxy group and the thiazole carboxamide core, which can influence the compound's ability to occupy the ATP-binding pocket of Pim kinases and affect selectivity over other kinases [1].

Structural biology Kinase inhibitor design Conformational constraint

Chemical Stability and Physicochemical Profile Differentiation

The molecular formula C17H21N3O2S (MW 331.43) and the presence of a thiazole ring, amide bond, and ether linkage define the compound's stability profile under standard laboratory storage and assay conditions. Amide-containing compounds are generally hydrolytically stable at neutral pH, while the thiazole ring is resistant to oxidation under ambient conditions. The compound's predicted physicochemical properties—moderate lipophilicity (cLogP estimated ~2–3 based on structural analogs), hydrogen bond acceptors (pyridine N, thiazole N, amide O, ether O), and a single hydrogen bond donor (amide NH)—suggest favorable solubility and membrane permeability characteristics relative to more polar or highly lipophilic comparators [1]. Quantitative stability and solubility data for this specific compound are not publicly available.

Chemical stability Physicochemical properties Compound handling

Research and Industrial Application Scenarios for 2,4-Dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS 2034394-57-3)


Pim Kinase-Dependent Cancer Cell Line Screening

This compound can be employed as a tool to interrogate Pim kinase dependency in hematologic and solid tumor cell lines. Given its classification as a Pim kinase inhibitor [1], researchers can use it to assess whether Pim-1, Pim-2, or Pim-3 inhibition reduces proliferation or induces apoptosis in cell models such as acute myeloid leukemia (AML), multiple myeloma, or prostate cancer, where Pim kinases are often overexpressed [1].

Combination Therapy Synergy Studies with JAK or PI3K/AKT Pathway Inhibitors

Pim kinases act in parallel to the PI3K/AKT pathway and are regulated by JAK/STAT signaling [1]. This compound may serve as a probe to evaluate synergistic anti-tumor effects when co-administered with JAK inhibitors (e.g., ruxolitinib) or PI3K/AKT inhibitors, as suggested by the biological rationale outlined in the patent disclosure [1].

Kinase Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

The unique trans-cyclohexyl-pyridyloxy substitution pattern distinguishes this compound from aromatic linker analogs [1]. It is therefore suitable for inclusion in SAR panels aimed at understanding how linker geometry and hydrogen bonding capacity (via the pyridyl ether oxygen and pyridine nitrogen) influence selectivity across the broader kinome.

Quote Request

Request a Quote for 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.